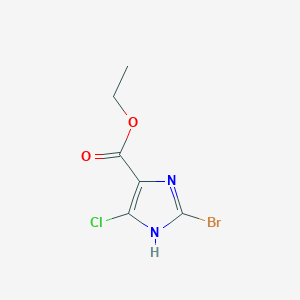

Ethyl 2-bromo-4-chloro-1H-imidazole-5-carboxylate

Description

Ethyl 2-bromo-4-chloro-1H-imidazole-5-carboxylate is a halogenated imidazole derivative featuring bromo (Br) and chloro (Cl) substituents at positions 2 and 4, respectively, and an ethyl ester group at position 5. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, leveraging its reactive halogen atoms for cross-coupling reactions and nucleophilic substitutions. Its molecular framework combines electron-withdrawing substituents (Br, Cl) with a polar ester group, influencing its solubility, stability, and reactivity .

Properties

IUPAC Name |

ethyl 2-bromo-5-chloro-1H-imidazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2O2/c1-2-12-5(11)3-4(8)10-6(7)9-3/h2H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YERQIBXTTADYKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=N1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-bromo-4-chloro-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-bromo-4-chloroimidazole-5-carboxylate with suitable reagents to form the desired product. The reaction conditions often include the use of solvents like ethanol or toluene and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-4-chloro-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride or potassium carbonate in solvents like DMF or DMSO.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Ethyl 2-bromo-4-chloro-1H-imidazole-5-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and heterocycles.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-4-chloro-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The bromine and chlorine substitutions can influence its binding affinity and reactivity with biological molecules. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Ethyl 2-Bromo-1H-imidazole-5-carboxylate (CAS 74478-93-6)

Methyl 2-Bromo-1-methyl-1H-imidazole-5-carboxylate (CAS 120781-02-4)

- Structural Differences : Methyl ester (vs. ethyl) and a methyl group at position 1 (vs. H in the target).

- Properties : Similarity score = 0.82; molecular weight = 233.04 g/mol .

- Reactivity: The 1-methyl group blocks functionalization at position 1, limiting its utility in reactions requiring N-H activation. The smaller methyl ester may reduce solubility in non-polar solvents compared to the ethyl variant.

Methyl 2,5-Dibromo-1H-imidazole-4-carboxylate (CAS 883876-21-9)

- Structural Differences : Dibromo substitution (positions 2 and 5) and a methyl ester at position 4 (vs. ethyl ester at position 5 in the target).

- Properties : Similarity score = 0.71; molecular weight = 297.90 g/mol .

- Reactivity : Dual bromo groups increase electrophilicity but may lead to regioselectivity challenges in cross-coupling reactions. The ester position shift alters electronic distribution across the ring.

Ethyl 2-Bromo-1-isopropyl-4-methyl-1H-imidazole-5-carboxylate (CAS 1708026-90-7)

- Structural Differences : Isopropyl at position 1 and methyl at position 4 (vs. H and Cl in the target).

- Properties: Higher molecular weight (est.

- Reactivity : Steric hindrance from isopropyl and methyl groups may impede reactions at positions 1 and 4. The lack of a chloro substituent reduces electronic withdrawal, affecting charge distribution.

Ethyl 7-Bromoimidazo[1,5-a]pyridine-1-carboxylate (CAS 1363381-07-0)

- Structural Differences : Fused imidazo-pyridine ring system (vs. simple imidazole in the target).

- Properties : Similarity score = 0.68; molecular weight = 269.08 g/mol .

- This structural complexity may limit its utility in straightforward functionalization reactions.

Key Comparative Analysis

Substituent Effects on Reactivity

- Halogen Position : The target’s 4-Cl substituent increases electron withdrawal compared to analogs with H or methyl at this position, enhancing electrophilicity at adjacent sites .

- Ester Group : Ethyl esters (target) generally offer better solubility in organic solvents than methyl esters (e.g., CAS 120781-02-4) due to increased hydrophobicity .

Physical Properties

- Molecular Weight: The target’s molecular weight (est. ~253.49 g/mol) is higher than non-chlorinated analogs (e.g., 219.04 g/mol for CAS 74478-93-6), impacting crystallization and melting points .

- Hydrogen Bonding: The 1H-imidazole moiety in the target allows for N-H hydrogen bonding, influencing crystal packing and stability, as noted in studies on imidazole derivatives .

Biological Activity

Ethyl 2-bromo-4-chloro-1H-imidazole-5-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.

- Molecular Formula : CHBrClNO

- Molar Mass : 253.48 g/mol

- CAS Number : 1956318-26-5

- Appearance : Solid

Synthesis Methods

The synthesis of Ethyl 2-bromo-4-chloro-1H-imidazole-5-carboxylate typically involves:

- Bromination : The precursor compound undergoes bromination using bromine in an appropriate solvent.

- Chlorination : The introduction of chlorine at the 4-position is achieved through chlorination reactions.

- Esterification : The final step involves esterification with ethanol to yield the desired compound.

Biological Activity

Ethyl 2-bromo-4-chloro-1H-imidazole-5-carboxylate exhibits a range of biological activities, primarily attributed to its interaction with various biological targets.

The compound's mechanism of action is believed to involve:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, such as kinases, which are crucial in cancer cell proliferation.

- Receptor Interaction : The compound can interact with receptors, potentially modulating signaling pathways linked to cell survival and apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological effects of Ethyl 2-bromo-4-chloro-1H-imidazole-5-carboxylate:

- Anticancer Activity :

- Antimicrobial Properties :

- Inhibition of Drug-resistant Mutants :

Comparative Analysis

To understand the unique properties of Ethyl 2-bromo-4-chloro-1H-imidazole-5-carboxylate, it is essential to compare it with similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate | CHBrNO | Antimicrobial, anticancer |

| Ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate | CHBrNO | Antimicrobial |

Q & A

Q. What synthetic methodologies are effective for introducing bromo and chloro substituents at the 2- and 4-positions of the imidazole ring?

- Methodological Answer: The synthesis typically involves sequential halogenation and esterification steps. For bromination at the 2-position, electrophilic substitution using brominating agents like NBS (N-bromosuccinimide) under controlled conditions is effective. Chlorination at the 4-position may employ chlorinating agents (e.g., Cl₂ gas or SOCl₂) in inert solvents. Esterification of the carboxyl group is achieved via refluxing with ethanol and a catalytic acid (e.g., H₂SO₄). Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the target compound from intermediates .

Q. Which spectroscopic techniques are critical for confirming the structure of Ethyl 2-bromo-4-chloro-1H-imidazole-5-carboxylate?

- Methodological Answer: Key techniques include:

- ¹H NMR : Peaks at δ 8.35–8.28 ppm (aromatic protons) and δ 4.3–4.1 ppm (ethyl ester CH₂) confirm substitution patterns and ester functionality.

- FTIR : Bands at ~1610 cm⁻¹ (C=N stretching of imidazole), ~590 cm⁻¹ (C-Br), and ~745 cm⁻¹ (C-Cl) validate halogen presence.

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z ~279 for C₆H₆BrClN₂O₂) confirm molecular weight.

Cross-validation with elemental analysis ensures purity .

Advanced Research Questions

Q. How do bromo and chloro substituents influence the crystal packing and hydrogen bonding patterns in this compound?

- Methodological Answer: Halogens significantly impact crystal packing via halogen bonding (Br···N/Cl···N interactions) and van der Waals forces. X-ray crystallography using SHELX software reveals that bromine’s larger atomic radius enhances directional interactions compared to chlorine. Graph set analysis (e.g., Etter’s rules) can classify hydrogen bonds (e.g., N-H···O=C) into motifs like R₂²(8) or C(4) , influencing supramolecular assembly .

Q. What strategies resolve contradictions between experimental and computational data during structural elucidation?

- Methodological Answer: Discrepancies in spectroscopic or crystallographic data require:

- DFT Calculations : Optimize molecular geometry using Gaussian/B3LYP to compare experimental vs. theoretical bond lengths/angles.

- Docking Validation : For biological studies, cross-check docking-predicted binding affinities with in vitro IC₅₀ values (e.g., EGFR inhibition assays).

- Multi-Technique Correlation : Combine NMR, IR, and MS to resolve ambiguities (e.g., distinguishing regioisomers) .

Q. How can computational methods predict the impact of halogen substituents on biological activity?

- Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., EGFR). Bromine’s electronegativity enhances binding via halogen bonds with backbone carbonyls.

- ADMET Prediction : Tools like SwissADME assess pharmacokinetics; bromine’s lipophilicity may improve membrane permeability but reduce solubility.

- QSAR Modeling : Correlate substituent electronegativity/volume with activity trends (e.g., IC₅₀ vs. Hammett σ constants) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.